
Atagabalin
Übersicht
Beschreibung
Atagabalin, auch bekannt als PD-0200390, ist ein Medikament, das von Pfizer entwickelt wurde. Es ist chemisch mit Gabapentin verwandt und bindet an die Alpha-2-Delta-Untereinheit spannungsgesteuerter Calciumkanäle. This compound wurde ursprünglich als Behandlung für Schlaflosigkeit entwickelt, wurde aber nach unbefriedigenden Studienergebnissen eingestellt .
Vorbereitungsmethoden
Die Synthese von Atagabalin umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Reaktion einer Verbindung, die einen Cyclopentanring mit einer Aminomethylgruppe enthält. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Atagabalin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes. .
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Management
Atagabalin has shown promise in treating various forms of neuropathic pain, including:
- Diabetic Neuropathy : Studies indicate that this compound can significantly reduce pain intensity and improve quality of life for patients suffering from diabetic neuropathy.
- Postherpetic Neuralgia : Research demonstrates its efficacy in alleviating pain following shingles, enhancing patient comfort and recovery.
- Spinal Cord Injury : this compound's ability to modulate pain signals makes it a candidate for managing pain associated with spinal cord injuries.
The following table summarizes the findings from various studies on this compound's effectiveness in neuropathic pain:
Study Reference | Condition | Outcome | Notes |
---|---|---|---|
Diabetic Neuropathy | Significant reduction in pain intensity | Improved quality of life reported | |
Postherpetic Neuralgia | Effective pain relief | Enhanced recovery rates observed | |
Spinal Cord Injury | Pain modulation capabilities | Potential for broader applications |
Sleep Disorders
This compound is also being investigated for its potential role in treating sleep disorders such as insomnia and nonrestorative sleep. Preliminary trials suggest that it may improve sleep quality by enhancing GABAergic activity, thereby promoting relaxation and reducing sleep onset latency.
Neuroprotective Effects
Recent studies have explored this compound's neuroprotective properties, particularly in the context of acute stroke. GABA receptor agonists have been shown to reduce infarct size and improve functional outcomes in animal models of cerebrovascular disease . While this compound's sedative effects may limit its application in acute clinical settings, its potential as a neuroprotectant warrants further investigation.
Wirkmechanismus
Atagabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels. This binding inhibits the release of excitatory neurotransmitters, leading to a reduction in neuronal excitability. The molecular targets involved include the alpha-2-delta subunit of voltage-gated calcium channels, which play a crucial role in the modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Atagabalin ist chemisch mit anderen Verbindungen wie Gabapentin, Pregabalin und 4-Methylpregabalin verwandt. Diese Verbindungen binden ebenfalls an die Alpha-2-Delta-Untereinheit spannungsgesteuerter Calciumkanäle und haben ähnliche Wirkmechanismen. this compound wurde speziell für die Behandlung von Schlaflosigkeit entwickelt, während Gabapentin und Pregabalin für andere Indikationen wie neuropathische Schmerzen und Epilepsie verwendet werden .
Ähnliche Verbindungen
- Gabapentin
- Pregabalin
- 4-Methylpregabalin
Atagabalins Einzigartigkeit liegt in seiner spezifischen Entwicklung für die Behandlung von Schlaflosigkeit, obwohl es aufgrund unbefriedigender Studienergebnisse eingestellt wurde .
Biologische Aktivität
Atagabalin, a member of the gabapentinoid class of medications, has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and other neurological conditions. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
This compound primarily exerts its effects by modulating voltage-gated calcium channels in the central nervous system (CNS). Specifically, it binds to the alpha-2/delta subunit of these channels, which is crucial for neurotransmitter release and synaptic transmission. This interaction leads to a reduction in calcium influx into neurons, ultimately diminishing the release of excitatory neurotransmitters such as glutamate. By enhancing GABA (gamma-aminobutyric acid) mediated inhibition, this compound promotes neuronal hyperpolarization and reduces neuronal excitability, which is beneficial in treating various conditions associated with nerve pain and excitability disorders .
Pharmacological Effects
This compound has been investigated for its efficacy in several clinical contexts:
- Neuropathic Pain : Clinical studies indicate that this compound significantly reduces pain intensity and improves quality of life in patients suffering from conditions like diabetic neuropathy and postherpetic neuralgia .
- Anxiety Disorders : Due to its GABAergic activity, this compound is being explored for potential use in anxiety management .
- Sleep Disorders : Research suggests that this compound may improve sleep quality by modulating GABA receptor activity .
Comparative Analysis with Other Gabapentinoids
This compound shares similarities with other gabapentinoids such as gabapentin and pregabalin but exhibits unique properties that may confer distinct therapeutic advantages. The following table summarizes these comparisons:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Gabapentin | Binds to alpha-2/delta subunits | Established use for neuropathic pain |
Pregabalin | Similar mechanism | Approved for epilepsy and fibromyalgia |
This compound | Enhances GABA-mediated inhibition | Potential applications in sleep disorders |
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Efficacy in Neuropathic Pain : A double-blind study demonstrated that this compound significantly alleviated pain scores in patients with chronic neuropathic pain compared to placebo .
- GABA Receptor Interaction : In vitro studies have shown that this compound enhances GABA receptor activity more effectively than gabapentin, suggesting a stronger therapeutic potential in conditions requiring GABAergic modulation .
- Neuroprotective Effects : Animal models indicate that GABA receptor agonists like this compound may offer neuroprotective benefits during acute cerebrovascular events by reducing infarct size and improving functional outcomes .
Eigenschaften
IUPAC Name |
2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMAUQEZFTTFB-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944993 | |
Record name | Atagabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223445-75-8 | |
Record name | ((3S,4S)-1-Aminomethyl-3,4-dimethylcyclopentyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223445-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atagabalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223445758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atagabalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atagabalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATAGABALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7957Q2FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.